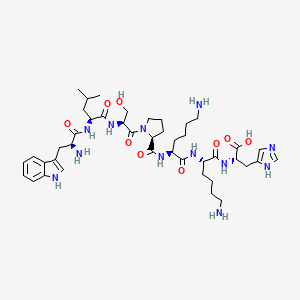

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine

Description

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine is a linear heptapeptide with the sequence Trp-Leu-Ser-Pro-Lys-Lys-His. Key features include:

- Structural motifs: Proline introduces conformational rigidity, while leucine and tryptophan contribute to hydrophobic interactions.

This peptide’s lack of terminal modifications (e.g., acetylation or amidation) distinguishes it from many synthetic analogs. Below, it is compared to structurally or functionally related peptides from the provided evidence.

Properties

CAS No. |

920011-52-5 |

|---|---|

Molecular Formula |

C43H66N12O9 |

Molecular Weight |

895.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C43H66N12O9/c1-25(2)18-33(52-37(57)29(46)19-26-21-48-30-11-4-3-10-28(26)30)40(60)54-35(23-56)42(62)55-17-9-14-36(55)41(61)51-32(13-6-8-16-45)38(58)50-31(12-5-7-15-44)39(59)53-34(43(63)64)20-27-22-47-24-49-27/h3-4,10-11,21-22,24-25,29,31-36,48,56H,5-9,12-20,23,44-46H2,1-2H3,(H,47,49)(H,50,58)(H,51,61)(H,52,57)(H,53,59)(H,54,60)(H,63,64)/t29-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

GIDNPQTTXHVIGY-ZBZKAUHLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

Deprotection of the amino group: of the growing peptide chain using TFA.

Coupling reaction: to form the peptide bond.

Cleavage from the resin: and final deprotection to release the peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various protecting group strategies and coupling reagents.

Major Products Formed

Oxidation: Kynurenine derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Triptorelin Peptide ()

Sequence : pGlu–His–Trp–Ser–Tyr–D-Trp–Leu–Arg–Pro–Gly–NH₂

Key Differences :

| Property | Target Heptapeptide | Triptorelin |

|---|---|---|

| Length | 7 residues | 10 residues |

| Terminal Modifications | None | N-terminal pyroglutamate, C-terminal amide |

| D-Amino Acid | None | D-Trp at position 6 |

| Charged Residues | Lys-Lys-His | Arg (positively charged) |

| Molecular Weight | ~1,000 g/mol (estimated) | ~1,311 g/mol (calculated) |

Functional Implications :

L-Histidine, L-histidyl-L-seryl-L-valyl-L-histidyl-L-histidyl-L-leucyl-L-prolyl-L-seryl-L-prolyl-L-leucyl-L-seryl- ()

CAS No.: 652970-14-4 Sequence: His-His-Ser-Val-His-His-Leu-Pro-Ser-Pro-Leu-Ser Key Differences:

Functional Implications :

- The target peptide’s lysines may favor electrostatic interactions over metal binding.

N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide ()

Sequence : Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂

Key Differences :

Biological Activity

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine is a synthetic oligopeptide composed of seven amino acids, including L-tryptophan, L-leucine, L-serine, L-proline, L-lysine, and L-histidine. This compound is of significant interest in biochemical research due to its potential biological activities and applications in various fields such as medicine, biotechnology, and molecular biology. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Synthesis

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine has a molecular formula of C43H61N13O9 and a molecular weight of approximately 904.026 g/mol . The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of protected amino acids to form the desired peptide chain. The general steps involved include resin loading, deprotection, coupling, and cleavage from the resin.

Table 1: Key Properties of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine

| Property | Value |

|---|---|

| Molecular Formula | C43H61N13O9 |

| Molecular Weight | 904.026 g/mol |

| CAS Number | 920011-53-6 |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

The biological activity of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction can modulate their activity, triggering downstream signaling pathways that are crucial for various biological processes.

Potential Mechanisms Include:

- Protein-Protein Interactions : The peptide may facilitate or inhibit interactions between proteins, influencing cellular signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or activator for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research has indicated that peptides containing histidine residues can exhibit unique biological activities. For instance, studies have shown that L-histidine can inhibit biofilm formation in yeast strains by modifying cell wall components . This suggests that the inclusion of histidine in L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine could confer similar properties.

Notable Findings:

- Biofilm Inhibition : L-histidine significantly decreased biofilm formation in flor yeast strains without affecting the transcription level of the FLO11 gene .

- Cell Viability : Experiments demonstrated that the presence of histidine-containing dipeptides affected cell viability and adhesion properties in microbial cultures .

Table 2: Summary of Biological Activities Related to Histidine

| Activity | Description |

|---|---|

| Biofilm Formation Inhibition | Reduces adhesion in yeast strains |

| Cell Viability | Affects viability depending on concentration |

Applications in Medicine and Biotechnology

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-histidine holds potential therapeutic applications due to its unique amino acid composition. It may serve as a candidate for drug development targeting specific receptors or enzymes involved in disease processes.

Potential Applications:

- Therapeutic Agents : Investigated for its role as a drug candidate in various therapeutic contexts.

- Biotechnology : Utilized in developing peptide-based materials and biotechnological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.